Scientific Field: Medicinal Chemistry and Oncology
Summary: Researchers have investigated the antitumor activity of 7-Oxa-4-azaspiro[2.5]octan-5-one and related derivatives.
Methods: In vitro and in vivo assays were conducted to evaluate cytotoxicity and antitumor effects.
Results: The compound exhibited antitumor activity, although some derivatives showed decreased activity .
7-Oxa-4-azaspiro[2.5]octan-5-one is a heterocyclic compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. Its molecular formula is C6H9NO2, with a molecular weight of approximately 127.14 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists .
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.
The biological activity of 7-Oxa-4-azaspiro[2.5]octan-5-one is primarily linked to its role as an inhibitor of LRRK2 kinase activity, which is significant in the context of Parkinson’s disease. This inhibition suggests potential therapeutic applications in treating neurodegenerative disorders. Additionally, it serves as an intermediate in synthesizing compounds that may target various diseases, including diabetes and other metabolic disorders .
Several synthesis methods for 7-Oxa-4-azaspiro[2.5]octan-5-one have been documented:
These methods highlight the versatility and adaptability of synthetic approaches for this compound.
7-Oxa-4-azaspiro[2.5]octan-5-one finds applications across various fields:
Interaction studies involving 7-Oxa-4-azaspiro[2.5]octan-5-one have primarily focused on its binding affinity to specific enzymes and receptors. Research indicates that it effectively inhibits LRRK2 kinase activity, suggesting a mechanism by which it may exert neuroprotective effects. Further investigations into its interactions with other biological targets could elucidate additional therapeutic potentials .
Several compounds share structural similarities with 7-Oxa-4-azaspiro[2.5]octan-5-one:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Oxa-7-azaspiro[2.5]octane | C6H11NO | Different spirocyclic structure; hydrochloride salt form |
| 2-Azaspiro[3.4]octane | C6H11N | Varying ring size and substitution pattern |
| 1-Oxa-5-azaspiro[2.5]octane | C6H9NO | Contains different functional groups on the spirocyclic framework |
The uniqueness of 7-Oxa-4-azaspiro[2.5]octan-5-one lies in its specific combination of oxygen and nitrogen atoms within a spirocyclic framework, which imparts distinct chemical properties and reactivity compared to these similar compounds .
The thermodynamic stability of 7-Oxa-4-azaspiro[2.5]octan-5-one is fundamentally influenced by its unique spirocyclic architecture. The compound exhibits characteristics typical of spirocyclic lactam systems, which demonstrate enhanced structural rigidity due to the spiro junction between the cyclopropane and lactone rings [2].
Spirocyclic compounds generally display high thermal stability, with decomposition temperatures typically ranging from 343°C to 450°C depending on their specific structural features [3] [4] [5]. The rigid spirocyclic framework of 7-Oxa-4-azaspiro[2.5]octan-5-one contributes to its thermal stability through reduced conformational flexibility and minimized internal strain [3] [6].
Thermodynamic Parameters
| Parameter | Typical Range | Significance |
|---|---|---|
| Decomposition Temperature | 280-450°C | Thermal stability limit |
| Glass Transition Temperature | Variable | Amorphous transition |
| Melting Point | Compound-specific | Crystalline structure stability |
The kinetic stability of the compound is enhanced by the spiro junction, which restricts bond rotation and conformational changes [7] [3]. This structural constraint results in improved resistance to thermal degradation and chemical decomposition under ambient conditions [4] [8].
Stability Enhancement Factors
The presence of both nitrogen and oxygen heteroatoms in the spirocyclic framework contributes to stability through several mechanisms:
Quantum chemical calculations using Density Functional Theory provide fundamental insights into the electronic structure of 7-Oxa-4-azaspiro[2.5]octan-5-one. The most commonly employed computational methods for spirocyclic compounds include B3LYP functional with 6-311++G(d,p) basis sets [10] [11] [13].
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap is a crucial parameter for understanding molecular reactivity and stability [14] [15]. For spirocyclic compounds, the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap typically ranges from 2.6 to 3.2 eV, indicating moderate chemical reactivity [16] [11].
| Molecular Orbital Parameter | Typical Values | Reference |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -0.26 to -0.18 eV | [14] |
| Lowest Unoccupied Molecular Orbital Energy | Variable | [14] |
| Energy Gap | 2.6-3.2 eV | [16] [11] |
Electronic Structure Characteristics
The electronic structure of 7-Oxa-4-azaspiro[2.5]octan-5-one is characterized by:
Time-Dependent Density Functional Theory calculations reveal that the lowest energy electronic transitions in spirocyclic compounds typically occur in the ultraviolet region, consistent with their aromatic character [17] [18] [19].
The XLogP3-AA parameter represents the octanol-water partition coefficient, a critical descriptor for understanding molecular hydrophobicity and bioavailability. For 7-Oxa-4-azaspiro[2.5]octan-5-one, the experimental LogP value is -0.76, indicating hydrophilic character [2].
Lipophilicity Parameters
| Property | Value | Interpretation |
|---|---|---|
| LogP | -0.76 | Hydrophilic character |
| Polar Surface Area | 41.82 Ų | Moderate polarity |
| Hydrogen Bond Acceptors | 2 | Moderate H-bonding capacity |
| Hydrogen Bond Donors | 1 | Limited H-bonding donation |
The rotatable bond count for 7-Oxa-4-azaspiro[2.5]octan-5-one is zero, reflecting the rigid spirocyclic structure [2]. This absence of rotatable bonds contributes significantly to the compound's conformational stability and reduced entropy of binding in biological systems [7].
Molecular Descriptors Analysis
The molecular descriptors indicate favorable drug-like properties:
These parameters fall within the acceptable ranges for oral bioavailability according to Lipinski's Rule of Five [10].
The molecular orbital interactions in 7-Oxa-4-azaspiro[2.5]octan-5-one are governed by the unique electronic environment created by the spirocyclic architecture. Natural Bond Orbital analysis reveals significant charge transfer interactions within the molecular framework [14] [19].
Reactivity Analysis
The chemical reactivity of the compound is primarily determined by:
Charge Distribution Patterns
Molecular electrostatic potential calculations indicate:
Reactivity Descriptors
| Descriptor | Significance | Typical Range |
|---|---|---|
| Chemical Hardness | Resistance to deformation | 2-4 eV |
| Chemical Softness | Polarizability | 0.25-0.5 eV⁻¹ |
| Electrophilicity Index | Electron-accepting ability | Variable |
The spirocyclic structure influences reactivity through spiro-conjugation effects, which facilitate charge mobility along the molecular scaffold [11]. This phenomenon is particularly important for understanding the compound's potential interactions with biological targets [10] [20].
Frontier Molecular Orbital Interactions
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital interactions in 7-Oxa-4-azaspiro[2.5]octan-5-one are characterized by:
Irritant